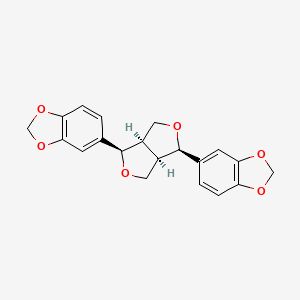![molecular formula C42H63NO7 B1247488 5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one CAS No. 170713-72-1](/img/structure/B1247488.png)
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirolide b belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide b is primarily located in the membrane (predicted from logP). Outside of the human body, spirolide b can be found in mollusks. This makes spirolide b a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Structural and Synthetic Studies
Isomeric Cryptahemispherand Diamides : Maverick et al. (1997) explored geometrical isomers related to the compound , focusing on intermediates in synthesizing reduced crypta-hemispherands. These compounds were observed to have characteristic coplanar amide groups, influencing their structural properties (Maverick et al., 1997).
Organoboron Compounds Studies : Kliegel et al. (1991) conducted structural studies on organoboron compounds, which are relevant to understanding the chemistry and applications of similar complex molecules (Kliegel et al., 1991).
Synthesis and Chemical Reactions
Oxadiazole and Triazole Derivatives : Belkadi and Othman (2006) described the synthesis of oxadiazole and triazole derivatives from similar compounds. This research provides insight into the synthesis routes applicable to complex molecules like the one (Belkadi & Othman, 2006).
Dioxolane Inhibitors of Leukotriene Biosynthesis : Crawley and Briggs (1995) explored 1,3-dioxolanes as chiral inhibitors, which may provide context for the biological activity of similar complex molecules (Crawley & Briggs, 1995).
Potential Therapeutic and Biological Applications
Bisabolane Derivatives from Marine Sponges : Costa et al. (2019) isolated bisabolane derivatives with lipid-reducing activities from marine sponges. This study suggests potential therapeutic applications of complex organic compounds in treating lipid metabolic disorders and obesity (Costa et al., 2019).
Novel Antioxidant Agents from Vitamins : Manfredini et al. (2000) investigated molecular combinations of antioxidants, indicating the possibility of such complex molecules being used in antioxidant therapies (Manfredini et al., 2000).
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized triazole derivatives with antimicrobial activities, suggesting a potential avenue for exploring the antimicrobial properties of similar complex molecules (Bektaş et al., 2007).
Propiedades
Número CAS |
170713-72-1 |
|---|---|
Fórmula molecular |
C42H63NO7 |
Peso molecular |
694 g/mol |
Nombre IUPAC |
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one |
InChI |
InChI=1S/C42H63NO7/c1-25-9-8-10-37-40(15-11-26(2)24-43-37)16-13-32(36-21-28(4)38(45)47-36)30(6)33(40)20-27(3)34(44)22-35-29(5)23-41(49-35)17-18-42(50-41)39(7,46)14-12-31(19-25)48-42/h20,26,28-29,31,33-36,44,46H,1,8-19,21-24H2,2-7H3/b27-20- |
Clave InChI |
OAUJUGKOYSWZJH-NHFJDJAPSA-N |
SMILES isomérico |
CC1CCC23CCC(=C(C2/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)\C)C)C7CC(C(=O)O7)C |
SMILES |
CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7CC(C(=O)O7)C |
SMILES canónico |
CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7CC(C(=O)O7)C |
Sinónimos |
spirolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



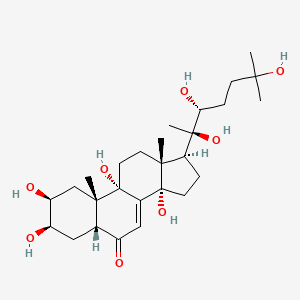
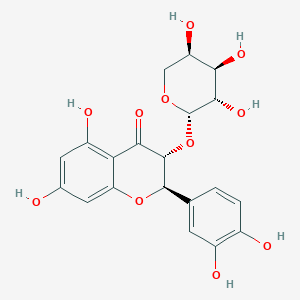
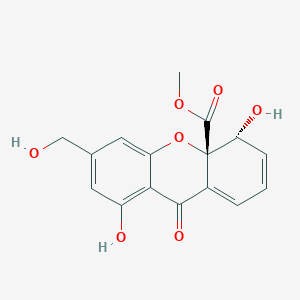
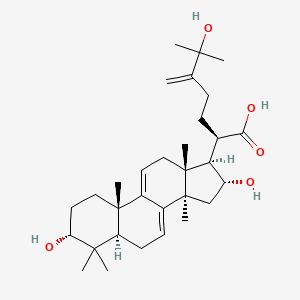
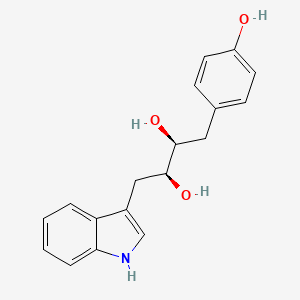
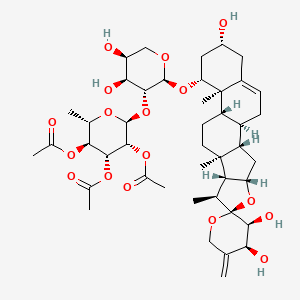
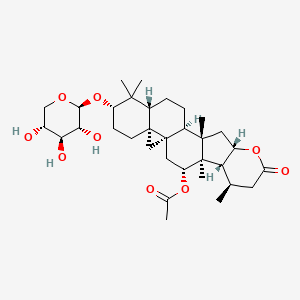
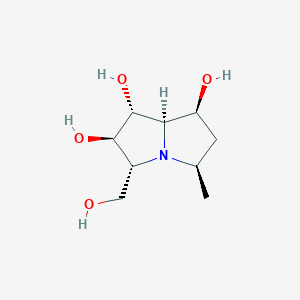

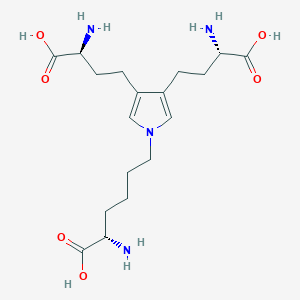
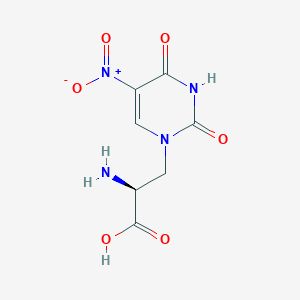
![(2S,3R,5R,9R,10R,13R,14S)-2,3,14-Trihydroxy-10,13-dimethyl-17-((2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B1247426.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1247427.png)
